molecular formula C14H26N2O5 B6353497 3-{[(Tert-butoxy)carbonyl][2-(morpholin-4-yl)ethyl]amino}propanoic acid CAS No. 1049156-82-2

3-{[(Tert-butoxy)carbonyl][2-(morpholin-4-yl)ethyl]amino}propanoic acid

Cat. No.: B6353497
CAS No.: 1049156-82-2
M. Wt: 302.37 g/mol
InChI Key: OLULJKIDTAQURJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(Tert-butoxy)carbonyl][2-(morpholin-4-yl)ethyl]amino}propanoic acid is a useful research compound. Its molecular formula is C14H26N2O5 and its molecular weight is 302.37 g/mol. The purity is usually 95%.
The exact mass of the compound 3-{[(t-Butoxy)carbonyl][2-(morpholin-4-yl)ethyl]amino}propanoic acid is 302.18417193 g/mol and the complexity rating of the compound is 348. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It’s known thattertiary butyl esters find large applications in synthetic organic chemistry . They are often used as protecting groups for amines in organic synthesis .

Mode of Action

The compound interacts with its targets through the tert-butoxycarbonyl (Boc) group . This group is introduced into a variety of organic compounds using flow microreactor systems . The Boc group serves as a protective group for amines, preventing unwanted side reactions during synthesis .

Biochemical Pathways

The compound’s boc group plays a crucial role in peptide synthesis . It protects amino acids from unwanted reactions, allowing for more controlled and efficient synthesis .

Pharmacokinetics

The compound is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These properties could influence its absorption and distribution in a biological system.

Result of Action

The primary result of the compound’s action is the protection of amines during organic synthesis . This allows for more controlled reactions and prevents unwanted side reactions, improving the efficiency and yield of the synthesis .

Action Environment

The compound’s action can be influenced by various environmental factors. For instance, the temperature and solvent used can affect the efficiency of the Boc group’s protection of amines . Additionally, the compound’s miscibility properties suggest that it may behave differently in various solvents, which could influence its efficacy and stability .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl-(2-morpholin-4-ylethyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O5/c1-14(2,3)21-13(19)16(5-4-12(17)18)7-6-15-8-10-20-11-9-15/h4-11H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLULJKIDTAQURJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC(=O)O)CCN1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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